molecular formula C17H13N2O3+ B11715535 2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium

2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium

Cat. No.: B11715535
M. Wt: 293.30 g/mol
InChI Key: JQTAZHQUTKUVMU-UHFFFAOYSA-N
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Description

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM is a complex organic compound that belongs to the class of isoquinolinium derivatives This compound is characterized by the presence of a nitrophenyl group and an oxoethyl group attached to the isoquinolinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM typically involves the reaction of isoquinoline with 3-nitrobenzaldehyde in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoquinolinium compounds.

Scientific Research Applications

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenyl octyl ether
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-anilinobenzoate

Uniqueness

2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM is unique due to its specific structural features, such as the presence of both a nitrophenyl and an oxoethyl group attached to the isoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N2O3/c20-17(14-6-3-7-16(10-14)19(21)22)12-18-9-8-13-4-1-2-5-15(13)11-18/h1-11H,12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTAZHQUTKUVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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